5-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound categorized within the isoindolone class. Isoindolones are heterocyclic compounds characterized by an indole ring fused to a lactam. This specific compound features a methoxy group and a piperidine moiety, contributing to its unique chemical and potential biological properties. The compound has garnered interest for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of 5-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves several key steps:
The molecular formula of 5-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride is CHClNO. The compound features a complex structure with distinct functional groups:
The three-dimensional conformation of the molecule can be studied using computational modeling techniques to predict its behavior in biological systems .
5-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:
The mechanism of action for 5-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, leading to downstream effects on cellular pathways. This modulation can result in various biological effects, including potential therapeutic benefits in conditions such as pain, inflammation, or cancer .
The physical properties of 5-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
5-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride has several scientific research applications:
This compound's unique structure makes it a candidate for further research into its pharmacological properties and potential applications in drug development.
The synthesis of 5-methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride hinges on strategic construction of the isoindolinone core, typically achieved through cyclization reactions. A predominant method involves the condensation of substituted phthalic acid derivatives with amines. For example, 5-methoxyisoindoline-1,3-dione intermediates are synthesized via nitration and reduction sequences starting from 4-methoxyphthalic acid, followed by thermal cyclization with urea or catalytic dehydration using acetic anhydride [8]. Alternative routes employ Pd-catalyzed amidation of methyl 2-bromomethyl-4-methoxybenzoate with piperidine-4-carboxamide, yielding the bicyclic core in a single step under mild conditions (60–80°C) [3]. The 5-methoxy group is often introduced early via Williamson ether synthesis on hydroquinone derivatives before ring closure, achieving regioselectivity >95% [8] [9]. Challenges include positional isomer formation during cyclization, mitigated by sterically hindered catalysts (e.g., Pd-XPhos) that suppress over-alkylation [9].
Table 1: Key Methods for Isoindolinone Core Assembly
Method | Starting Material | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
Thermal Cyclization | 4-Methoxyphthalic anhydride | Urea, 180°C, 4h | 45–55% | Operational simplicity |
Pd-Catalyzed Amidation | Methyl 2-bromomethyl-4-methoxybenzoate | Pd(OAc)₂/XPhos, K₂CO₃, DMF, 80°C | 68–75% | Regioselectivity control |
Reductive Amination | 5-Methoxy-1-oxoisoindoline-3-carbaldehyde | Piperidine-4-amine, NaBH₃CN, MeOH | 60–65% | Functional group tolerance |
Piperidine ring incorporation occurs via late-stage coupling with pre-formed isoindolinone intermediates or early-stage hydrogenation of pyridine precursors. Borrowing Hydrogen Methodology enables N-alkylation of unprotected piperidin-4-one with 5-methoxy-1-oxoisoindoline-3-carbaldehyde, utilizing Ir or Ru catalysts (e.g., [CpIrCl₂]₂) to facilitate reversible dehydrogenation/hydrogenation sequences [7]. For stereoselective synthesis, asymmetric hydrogenation of 4-(pyridin-3-yl)isoindolinones using Ir-P,N-ligand complexes (e.g., (R)-SegPhos) achieves >90% *ee in the cis-configured piperidine product [7]. Alternatively, electrophilic amination employs Boc-protected 4-aminopiperidine and 2-bromomethyl-5-methoxyisoindolin-1-one under Buchwald-Hartwig conditions (Pd₂(dba)₃, DavePhos), yielding coupled products in 70–78% yield prior to deprotection [3] [9]. Key challenges include epimerization at C2 of the piperidine ring during HCl salt formation, addressed by low-temperature (<0°C) acidification in non-polar solvents [9].
Solvent polarity critically influences reaction kinetics and byproduct formation. Biphasic solvent systems (toluene/water) enhance yields in nucleophilic substitution between 4-aminopiperidine and halogenated isoindolinones by suppressing hydrolysis [8] [9]. For hydrogenation steps, protic solvents like MeOH or EtOH facilitate hydride transfer in pyridine-to-piperidine reductions, while additives (e.g., triethylamine) prevent HCl-mediated side reactions [7]. Catalytically, heterogeneous cobalt nanoparticles (Co/TiO₂) enable hydrogenation of electron-deficient pyridines at mild pressures (5–10 bar H₂), achieving near-quantitative conversion without competing isoindolinone ring reduction [7]. Nickel silicide catalysts (Ni₃Si) further improve sustainability, operating efficiently in water at 80°C [7]. Optimized conditions for reductive amination use NaBH(OAc)₃ in dichloromethane with 2–5 mol% acetic acid catalysis, pushing yields to >85% by minimizing iminium ion polymerization [8].
Table 2: Optimization of Catalytic Hydrogenation Conditions
Catalyst System | Substrate | Solvent | Temperature/Pressure | Conversion | Selectivity |
---|---|---|---|---|---|
Co/TiO₂ nanoparticles | 2-(Pyridin-4-yl)-5-methoxyisoindolinone | H₂O | 100°C, 10 bar H₂ | >99% | 98% |
[Ir(COD)Cl]₂/(R)-SegPhos | 2-(Pyridin-3-yl)-5-methoxyisoindolinone | iPrOH | 50°C, 50 bar H₂ | 95% | >90% ee |
Pd/C (10 wt%) | 2-(Pyridin-4-yl)-5-methoxyisoindolinone | EtOAc | 25°C, 1 bar H₂ | 88% | 82% |
Crystallization of the hydrochloride salt presents hurdles in polymorph control and impurity removal. Solvent-antisolvent pairs (e.g., ethanol/diethyl ether) generate defined crystals but risk incorporating residual Pd catalysts or des-fluoro impurities. Recrystallization from isopropanol/acetone mixtures (1:3 v/v) yields stoichiometric monohydrate crystals with consistent particle size (D₉₀ < 50 µm), crucial for filtration efficiency [8]. The 5-methoxy group’s polarity necessitates strict water control (<500 ppm) during acidification to prevent oiling out, achieved via azeotropic distillation with toluene [9]. Polymorph screening identifies Form I (needles, stable <100°C) and Form II (plates, hygroscopic) [8]. Conversion to pure Form I requires seeding and controlled cooling (0.5°C/min) from saturated iPrOH solutions. Residual solvent levels (e.g., DMF, NMP) are minimized to <300 ppm via slurry exchange with heptane/ethanol [8] [9]. Final purity >99.5% is confirmed by reverse-phase HPLC using ion-pairing agents (hexanesulfonate buffer) to resolve protonation variants [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9